molecular formula C13H13NS B12592750 Pyridine, 2-[[(3-methylphenyl)methyl]thio]- CAS No. 646511-51-5

Pyridine, 2-[[(3-methylphenyl)methyl]thio]-

Cat. No.: B12592750
CAS No.: 646511-51-5
M. Wt: 215.32 g/mol
InChI Key: IHIXPSUNZJYCKL-UHFFFAOYSA-N
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Description

Pyridine, 2-[[(3-methylphenyl)methyl]thio]- is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by a thioether group, specifically a 3-methylphenylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[[(3-methylphenyl)methyl]thio]- typically involves the introduction of the thioether group to the pyridine ring. One common method is the nucleophilic substitution reaction where a 2-halopyridine reacts with a thiol derivative under basic conditions. For instance, 2-chloropyridine can be treated with 3-methylbenzylthiol in the presence of a base like sodium hydride or potassium carbonate to yield the desired product .

Industrial Production Methods

Industrial production of Pyridine, 2-[[(3-methylphenyl)methyl]thio]- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[[(3-methylphenyl)methyl]thio]- undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution pattern.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Pyridine, 2-[[(3-methylphenyl)methyl]thio]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-[[(3-methylphenyl)methyl]thio]- involves its interaction with various molecular targets. The thioether group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes and receptors. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, further modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 2-methylthio-
  • Pyridine, 2-phenylthio-
  • Pyridine, 2-benzylthio-

Uniqueness

Pyridine, 2-[[(3-methylphenyl)methyl]thio]- is unique due to the presence of the 3-methylphenylmethylthio group, which imparts distinct steric and electronic properties.

Properties

CAS No.

646511-51-5

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]pyridine

InChI

InChI=1S/C13H13NS/c1-11-5-4-6-12(9-11)10-15-13-7-2-3-8-14-13/h2-9H,10H2,1H3

InChI Key

IHIXPSUNZJYCKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=CC=CC=N2

Origin of Product

United States

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